molecular formula C12H18BrN3O B10969267 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cyclopentylpropanamide

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cyclopentylpropanamide

Cat. No.: B10969267
M. Wt: 300.19 g/mol
InChI Key: YYQMZIXEOVLJPQ-UHFFFAOYSA-N
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Description

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cyclopentylpropanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and a cyclopentyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cyclopentylpropanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by bromination to introduce the bromine atom at the 4-position.

    Introduction of the cyclopentyl group: This step involves the reaction of the brominated pyrazole with cyclopentylamine under suitable conditions to form the desired amide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cyclopentylpropanamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cyclopentylpropanamide has found applications in several areas of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cyclopentylpropanamide involves its interaction with specific molecular targets and pathways. The bromine and methyl groups on the pyrazole ring can influence its binding affinity to enzymes or receptors, leading to various biological effects. The cyclopentyl group may also play a role in modulating its activity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cyclopentylpropanamide is unique due to the presence of the cyclopentyl group, which can impart distinct physicochemical properties and biological activities compared to its analogs with different cycloalkyl groups. This uniqueness makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C12H18BrN3O

Molecular Weight

300.19 g/mol

IUPAC Name

2-(4-bromo-3-methylpyrazol-1-yl)-N-cyclopentylpropanamide

InChI

InChI=1S/C12H18BrN3O/c1-8-11(13)7-16(15-8)9(2)12(17)14-10-5-3-4-6-10/h7,9-10H,3-6H2,1-2H3,(H,14,17)

InChI Key

YYQMZIXEOVLJPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Br)C(C)C(=O)NC2CCCC2

Origin of Product

United States

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